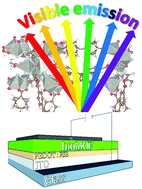Metal–biomolecule frameworks (BioMOFs): a novel approach for “green” optoelectronic applications†
Chemical Communications Pub Date: 2021-12-10 DOI: 10.1039/D1CC05214D
Abstract
In this study, a water-stable microcrystalline bioMOF was synthesized, characterized, and loaded with silver ions or highly emissive rare earth (RE) metals such as Eu3+/Tb3+. The obtained materials were used as active layers in a proof-of-concept sustainable light-emitting device, highlighting the potential of bioMOFs in optoelectronic applications.


Recommended Literature
- [1] Curvature induced hierarchical wrinkling patterns in soft bilayers
- [2] Atomic Sn sites on nitrogen-doped carbon as a zincophilic and hydrophobic protection layer for stable Zn anodes†
- [3] Zero-field slow magnetic relaxation behavior of Zn2Dy in a family of trinuclear near-linear Zn2Ln complexes: synthesis, experimental and theoretical investigations†
- [4] Al12Co4: a pioneering heterometallic aluminum oxo cluster with surface-exposed Co sites for the oxygen evolution reaction†
- [5] Enhanced electrochromic performance of WO3 nanowire networks grown directly on fluorine-doped tin oxide substrates†
- [6] Enabling the electrocatalytic fixation of N2 to NH3 by C-doped TiO2 nanoparticles under ambient conditions†
- [7] The evaluation of 5-amino- and 5-hydroxyuracil derivatives as potential quadruplex-forming agents†
- [8] Luminescence properties and energy transfer of La3Ga5SiO14:Eu3+, Tb3+ phosphors
- [9] Front cover
- [10] Benchmarking methods of enhanced heavy oil recovery using a microscaled bead-pack










